molecular formula C11H20N2O3 B1491974 Azetidin-3-yl(3-ethoxy-4-methoxypyrrolidin-1-yl)methanone CAS No. 2097993-60-5

Azetidin-3-yl(3-ethoxy-4-methoxypyrrolidin-1-yl)methanone

Cat. No.: B1491974
CAS No.: 2097993-60-5
M. Wt: 228.29 g/mol
InChI Key: QPTNPAXSBNQRQU-UHFFFAOYSA-N
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Description

Azetidin-3-yl(3-ethoxy-4-methoxypyrrolidin-1-yl)methanone: is a complex organic compound characterized by its unique structure, which includes an azetidine ring and a pyrrolidinyl moiety with ethoxy and methoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azetidin-3-yl(3-ethoxy-4-methoxypyrrolidin-1-yl)methanone typically involves multiple steps, starting with the formation of the azetidine ring. One common approach is the cyclization of amino alcohols under acidic conditions. The pyrrolidinyl moiety can be introduced through subsequent functional group transformations, such as alkylation and etherification reactions.

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Azetidin-3-yl(3-ethoxy-4-methoxypyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the compound to its corresponding oxo derivatives.

  • Reduction: : Reduction of the carbonyl group to form alcohols.

  • Substitution: : Replacement of functional groups with other substituents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohols, and substituted azetidines and pyrrolidines.

Scientific Research Applications

Azetidin-3-yl(3-ethoxy-4-methoxypyrrolidin-1-yl)methanone has shown potential in several scientific research applications:

  • Medicinal Chemistry: : The compound has been studied for its therapeutic potential in treating neurological disorders such as Alzheimer's disease and pain management.

  • Material Science: : Its unique structure makes it a candidate for the development of new materials with specific properties.

  • Chemical Biology: : The compound can be used as a building block for the synthesis of biologically active molecules.

Mechanism of Action

The mechanism by which Azetidin-3-yl(3-ethoxy-4-methoxypyrrolidin-1-yl)methanone exerts its effects involves interaction with specific molecular targets and pathways. For example, in the treatment of Alzheimer's disease, the compound may inhibit the aggregation of amyloid-beta peptides, thereby reducing neurotoxicity.

Comparison with Similar Compounds

Azetidin-3-yl(3-ethoxy-4-methoxypyrrolidin-1-yl)methanone can be compared with other azetidine and pyrrolidine derivatives. Its unique combination of substituents and structural features distinguishes it from similar compounds, making it a valuable candidate for further research and development.

Similar Compounds

  • Azetidine derivatives: : Other azetidine compounds with different substituents.

  • Pyrrolidine derivatives: : Pyrrolidine compounds with various functional groups.

Properties

IUPAC Name

azetidin-3-yl-(3-ethoxy-4-methoxypyrrolidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-3-16-10-7-13(6-9(10)15-2)11(14)8-4-12-5-8/h8-10,12H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPTNPAXSBNQRQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CN(CC1OC)C(=O)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azetidin-3-yl(3-ethoxy-4-methoxypyrrolidin-1-yl)methanone
Reactant of Route 2
Azetidin-3-yl(3-ethoxy-4-methoxypyrrolidin-1-yl)methanone
Reactant of Route 3
Azetidin-3-yl(3-ethoxy-4-methoxypyrrolidin-1-yl)methanone
Reactant of Route 4
Azetidin-3-yl(3-ethoxy-4-methoxypyrrolidin-1-yl)methanone
Reactant of Route 5
Azetidin-3-yl(3-ethoxy-4-methoxypyrrolidin-1-yl)methanone
Reactant of Route 6
Azetidin-3-yl(3-ethoxy-4-methoxypyrrolidin-1-yl)methanone

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